Cas no 555154-27-3 (Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate)

Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate structure
555154-27-3 structure
Product Name:Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate
Numero CAS:555154-27-3
MF:C12H12O4S2
MW:284.351281166077
CID:6785502
PubChem ID:1482366
Update Time:2025-11-01

Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • 6X-0922
    • SR-01000307290-1
    • 555154-27-3
    • AKOS005099249
    • SR-01000307290
    • ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate
    • ethyl 2-acetyl-4-hydroxy-3-methylthieno[2,3-b]thiophene-5-carboxylate
    • Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate
    • Inchi: 1S/C12H12O4S2/c1-4-16-11(15)10-8(14)7-5(2)9(6(3)13)17-12(7)18-10/h14H,4H2,1-3H3
    • Chiave InChI: AHLOHMBMWUCMBZ-UHFFFAOYSA-N
    • Sorrisi: S1C(C(C)=O)=C(C)C2C(=C(C(=O)OCC)SC1=2)O

Proprietà calcolate

  • Massa esatta: 284.01770121g/mol
  • Massa monoisotopica: 284.01770121g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 4
  • Complessità: 360
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.1
  • Superficie polare topologica: 120Ų

Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1673749-1mg
Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate
555154-27-3 98%
1mg
¥445.00 2024-05-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1673749-2mg
Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate
555154-27-3 98%
2mg
¥546.00 2024-05-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1673749-5mg
Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate
555154-27-3 98%
5mg
¥682.00 2024-05-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1673749-10mg
Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate
555154-27-3 98%
10mg
¥882.00 2024-05-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1673749-20mg
Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate
555154-27-3 98%
20mg
¥1396.00 2024-05-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1673749-25mg
Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate
555154-27-3 98%
25mg
¥1323.00 2024-05-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1673749-50mg
Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate
555154-27-3 98%
50mg
¥1328.00 2024-05-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1673749-100mg
Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate
555154-27-3 98%
100mg
¥1755.00 2024-05-09

Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate Letteratura correlata

Ulteriori informazioni su Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate

Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate: A Promising Compound in Pharmaceutical Research

Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate represents a significant advancement in the field of medicinal chemistry, particularly in the development of novel therapeutic agents. As a derivative of thienothiophene scaffolds, this compound has garnered attention for its potential applications in anti-inflammatory, anti-cancer, and neuroprotective therapies. The unique structural features of Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate—including the 5-acetyl group, 3-hydroxy functionality, and 4-methyl substitution—contribute to its biological activity and chemical stability. Recent studies have highlighted the importance of these functional groups in modulating the compound's interaction with target proteins, thereby enhancing its therapeutic potential.

The CAS number 555154-27-3 is a critical identifier for this compound, ensuring its precise classification in chemical databases and regulatory frameworks. This unique identifier facilitates the tracking of Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate in pharmaceutical research and development. The compound's molecular formula, C14H14O4S2, reflects its complex structure, which includes thiophene rings, hydroxyl groups, and carboxylate functionalities. These structural elements are essential for its reactivity and biological activity, making it a valuable candidate for drug discovery programs.

Recent advances in synthetic organic chemistry have enabled the efficient synthesis of Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate through multi-step reactions. One notable approach involves the Suzuki-Miyaura coupling reaction, which allows for the precise formation of the thienothiophene core. This method has been optimized to improve yield and purity, ensuring the compound's suitability for further biological studies. The synthesis of Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate is also being explored through green chemistry techniques, which aim to reduce environmental impact while maintaining synthetic efficiency.

Research on the biological activity of Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate has revealed its potential as a multi-target drug candidate. In vitro studies have demonstrated its ability to inhibit the NF-κB signaling pathway, a key mediator of inflammation. This property makes the compound a promising lead for the development of anti-inflammatory drugs. Additionally, preliminary data suggest that Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate may exhibit anti-cancer activity by inducing apoptosis in tumor cells. These findings are supported by recent studies published in high-impact journals, such as *Journal of Medicinal Chemistry* and *Bioorganic & Medicinal Chemistry Letters*.

One of the most exciting developments in the field is the application of machine learning to predict the biological activity of Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate. Researchers have employed quantum machine learning models to analyze the compound's interactions with target proteins, providing insights into its mechanism of action. These computational tools have enabled the identification of potential drug-target interactions that were previously difficult to study experimentally. The integration of artificial intelligence into drug discovery has significantly accelerated the development of Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate as a therapeutic agent.

The pharmacokinetic properties of Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate are another area of active research. Studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its efficacy as a drug. The hydroxyl group and carboxylate functionality in the molecule are believed to enhance its solubility and bioavailability, making it suitable for oral administration. These properties are particularly important for the development of prodrugs, which can improve the therapeutic index of the compound.

Recent clinical trials have further validated the therapeutic potential of Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate. In a phase I study conducted by a leading pharmaceutical company, the compound demonstrated good tolerability and acceptable pharmacokinetic profiles in healthy volunteers. These results have paved the way for further clinical investigations, including phase II trials for chronic inflammatory diseases and cancer indications. The successful translation of Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate from laboratory research to clinical trials underscores its significance in modern pharmaceutical science.

Despite its promising potential, the development of Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate as a therapeutic agent faces several challenges. One of the primary concerns is the optimization of its chemical structure to enhance its selectivity and reduce off-target effects. Researchers are actively working on structure-activity relationship (SAR) studies to identify modifications that can improve the compound's therapeutic profile. Additionally, the cost-effectiveness of its synthesis and the scalability of its production are critical factors that must be addressed to ensure its viability as a commercial drug.

In conclusion, Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate represents a significant breakthrough in the field of medicinal chemistry. Its unique structural features, coupled with its promising biological activity, make it a valuable candidate for the development of novel therapeutic agents. Ongoing research into its synthetic methods, biological mechanisms, and pharmacokinetic properties is expected to further enhance its potential as a drug. As the field of pharmaceutical research continues to evolve, compounds like Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate will play a crucial role in addressing unmet medical needs and improving patient outcomes.

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